molecular formula C11H17NO3 B13022173 tert-Butyl(R)-(3-formylcyclopent-2-en-1-yl)carbamate

tert-Butyl(R)-(3-formylcyclopent-2-en-1-yl)carbamate

Cat. No.: B13022173
M. Wt: 211.26 g/mol
InChI Key: CGOHWZKMNNEDEE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl®-(3-formylcyclopent-2-en-1-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This compound is particularly interesting due to its unique structure, which includes a formyl group attached to a cyclopentene ring, and a tert-butyl carbamate group.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-[(1R)-3-formylcyclopent-2-en-1-yl]carbamate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h6-7,9H,4-5H2,1-3H3,(H,12,14)/t9-/m1/s1

InChI Key

CGOHWZKMNNEDEE-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(=C1)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl®-(3-formylcyclopent-2-en-1-yl)carbamate typically involves the protection of an amino group using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The formyl group can be introduced via a formylation reaction using reagents like formic acid or formyl chloride .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These systems are particularly useful for reactions involving sensitive intermediates or requiring strict temperature control.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic conditions with nucleophiles like thiophenol.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl®-(3-formylcyclopent-2-en-1-yl)carbamate is used as a protecting group for amines in peptide synthesis. It provides stability to the amino group during various chemical transformations and can be easily removed under mild acidic conditions .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. The formyl group can act as a reactive site for covalent modification of proteins, aiding in the study of enzyme active sites .

Medicine: In medicinal chemistry, tert-Butyl®-(3-formylcyclopent-2-en-1-yl)carbamate is used in the design of prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, improving its bioavailability and stability .

Industry: In the chemical industry, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the production of complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl®-(3-formylcyclopent-2-en-1-yl)carbamate involves the hydrolysis of the carbamate group under acidic conditions, releasing the free amine. The formyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification .

Comparison with Similar Compounds

Uniqueness: tert-Butyl®-(3-formylcyclopent-2-en-1-yl)carbamate is unique due to its combination of a formyl group and a cyclopentene ring, which provides distinct reactivity and stability compared to other carbamates. This makes it particularly useful in specific synthetic and research applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.